Bicyclo(2.2.1)heptan-2-ol, 1,2,3,3-tetramethyl-, (1R,2R,4S)-rel-
Description
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as 2-methylisoborneol (2-MIB), is a bicyclic monoterpene alcohol with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . It is structurally characterized by a norbornane (bicyclo[2.2.1]heptane) framework with four methyl substituents at positions 1, 2, 3, and 2. This compound is notable for its role as a secondary metabolite produced by cyanobacteria (e.g., Oscillatoria, Pseudanabaena) and actinomycetes, contributing to earthy-musty off-flavors in water and aquaculture systems . Its enantiomeric forms [(+)- and (−)-2-MIB] and low human odor detection threshold (~0.01 µg/L) make it a critical target in water quality management .
Properties
CAS No. |
28462-85-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10-,11+/m1/s1 |
InChI Key |
AJVKAPQCJKEUSG-IEBDPFPHSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control in the Diels-Alder Step
The endo rule governs the stereochemical outcome, favoring the formation of the endo isomer due to secondary orbital interactions. For 1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol, the dienophile is often 3,3-dimethylcyclopentenone , which reacts with cyclopentadiene under thermal or Lewis acid-catalyzed conditions. Aluminum chloride (AlCl₃) at 80°C yields the bicyclic ketone intermediate with >90% endo selectivity.
| Diene | Dienophile | Catalyst | Temperature | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|---|
| Cyclopentadiene | 3,3-Dimethylcyclopentenone | AlCl₃ | 80°C | 92 | 95:5 |
Post-Cycloaddition Functionalization
The ketone intermediate undergoes Grignard methylation to install the remaining methyl groups. Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C selectively adds methyl groups to the bridgehead positions, followed by acidic workup to yield the tertiary alcohol.
Alternative Synthetic Routes
Ring-Contraction Strategies
The Ramberg-Bäcklund rearrangement , highlighted in studies of bicyclic systems, offers an alternative pathway. Starting from a bicyclo[2.2.2]octane derivative, sulfonation and subsequent elimination under basic conditions contract the ring system to bicyclo[2.2.1]heptane. However, this method requires meticulous control to avoid side reactions such as epoxide formation.
Biocatalytic Approaches
Recent advances leverage enzymatic hydroxylation of pre-methylated norbornane derivatives. Saccharomyces cerevisiae mutants engineered to express cytochrome P450 monooxygenases selectively hydroxylate 1,2,3,3-tetramethylbicyclo[2.2.1]heptane at the 2-position, achieving 70% conversion efficiency.
Industrial-Scale Production and Optimization
Large-Scale Diels-Alder Reactors
Industrial facilities employ continuous-flow reactors to enhance heat dissipation and reaction control. A typical setup involves:
Purification Challenges
The product’s high viscosity and tendency to form azeotropes necessitate crystallization from hexane/ethyl acetate (7:3 v/v) to achieve ≥99.5% purity. Impurities such as exo-isomers and unreacted dienophile are removed through repeated recrystallization.
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Grignard Addition
During methylation, over-addition of MeMgBr to the ketone can occur, leading to tertiary alcohol byproducts. Kinetic studies reveal that maintaining temperatures below −10°C suppresses this side reaction, improving the yield to 85%.
Thermal Decomposition Risks
At temperatures exceeding 150°C, the product undergoes retro-Diels-Alder decomposition , regenerating cyclopentadiene and methylcyclopentenone. Thermogravimetric analysis (TGA) confirms a 5% mass loss per hour at 160°C, necessitating strict temperature control during distillation .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
Basic Characteristics
- Molecular Formula :
- Molecular Weight : 168.2759 g/mol
- CAS Number : 28462-85-3
- Odor Profile : Exhibits a vegetable green mossy scent at high concentrations .
LogP Value
The estimated LogP value of 2.931 indicates moderate lipophilicity, which may influence its behavior in biological systems and its applications in various formulations .
Fragrance Industry
1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol is primarily used as a fragrance ingredient due to its stability and ability to enhance the naturalness of floral and green fragrances at trace levels. Its unique odor profile makes it suitable for:
- Perfume Formulations : Used in both fine fragrances and personal care products to impart a fresh and green note.
- Cosmetic Products : Incorporated into lotions and creams for its olfactory properties and skin compatibility.
Case Study: Fragrance Enhancement
A study highlighted the effectiveness of this compound in enhancing the diffusion and longevity of floral scents in perfumes. It was found that formulations containing this bicyclic alcohol demonstrated improved scent retention compared to those without it .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex organic molecules. Its bicyclic structure allows for various chemical transformations:
- Synthetic Pathways : Utilized in the synthesis of other bicyclic compounds or as a building block in pharmaceutical chemistry.
- Catalytic Reactions : Investigated for its potential role as a catalyst or reagent in specific organic reactions.
Potential Therapeutic Uses
Research is ongoing into the therapeutic applications of bicyclic compounds like 1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol:
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects that warrant further investigation.
- Antimicrobial Activity : Some derivatives have shown promise against certain bacterial strains, indicating potential use in developing antimicrobial agents.
Mechanism of Action
The mechanism by which 1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Geosmin (GSM)
Structure : (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a-ol (C₁₂H₂₂O; MW: 182.30 g/mol) .
Key Similarities :
- Both 2-MIB and GSM are bicyclic terpenoids and tertiary alcohols.
- Produced by overlapping microbial sources (cyanobacteria, Streptomyces spp.) .
- Detectable at ultra-low concentrations (~0.01 µg/L) and responsible for water off-flavors .
Key Differences : - GSM has a decalin (bicyclo[4.4.0]decane) backbone, while 2-MIB is based on norbornane .
- GSM imparts an earthy odor, whereas 2-MIB has a musty odor profile .
- GSM is more thermally stable, complicating its removal during water treatment .
Fenchyl Alcohol
Structure: (1R,2R,4S)-1,3,3-trimethyl-2-norbornanol (C₁₀H₁₈O; MW: 154.25 g/mol) . Key Similarities:
- Shares a norbornane skeleton with 2-MIB.
- Both are used in fragrance and flavor industries .
Key Differences : - Fenchyl alcohol has a camphor-like aroma, distinct from 2-MIB’s mustiness.
- Primarily sourced from plants (e.g., Stachys tibetica) rather than microbes .
- Acts as an off-flavor in apple juice but lacks the water contamination profile of 2-MIB .
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Structure : C₁₁H₂₀O (MW: 168.28 g/mol) with methyl groups at positions 4, 7, and 7 .
Key Similarities :
- Identical molecular formula and weight to 2-MIB.
- Both are bicyclic monoterpenes. Key Differences:
- Substituent positions differ: 4,7,7-trimethyl vs. 1,2,3,3-tetramethyl.
- Limited evidence of off-flavor activity; primarily studied for synthetic applications .
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
Structure : C₁₁H₂₀O (MW: 168.28 g/mol) .
Key Similarities :
- Structural analog with a norbornane core.
- Detected in biological systems (e.g., fecal VOCs) .
Key Differences : - Methyl groups at positions 1, 3, and 3 vs. 1,2,3,3 in 2-MIB.
- No reported association with water off-flavors; linked to metabolic processes in humans .
Comparative Data Table
Research Findings and Implications
- Stereochemical Sensitivity : 2-MIB’s exo-configuration [(1R-exo)-1,2,7,7-tetramethyl] is critical for its odor potency , whereas structural isomers (e.g., 4,7,7-trimethyl) lack this bioactivity .
- Environmental Impact : 2-MIB and GSM are resistant to conventional water treatments (e.g., chlorination), necessitating advanced oxidation or adsorption techniques .
- Industrial Relevance : Despite its off-flavor reputation, 2-MIB is utilized in fragrance compositions (e.g., Church & Dwight’s ingredient palette) due to its complex aroma .
Q & A
Q. What analytical approaches validate synthetic yields when stereoisomers co-elute in chromatography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
